![molecular formula C36H44BrOP B12536562 Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide CAS No. 812652-88-3](/img/structure/B12536562.png)
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is a quaternary phosphonium salt with a complex structure. It is known for its applications in organic synthesis and as a reagent in various chemical reactions. This compound is characterized by the presence of a phosphonium center bonded to three phenyl groups and an 11-(phenylmethoxy)undecyl chain, with bromide as the counterion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is carried out under mild conditions, often in the presence of a solvent such as acetonitrile or dichloromethane. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt.
Industrial Production Methods
On an industrial scale, the production of phosphonium salts like this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide undergoes various chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Triphenylphosphine oxide and related phosphine oxides.
Reduction: Triphenylphosphine and the corresponding alkane.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
科学的研究の応用
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide has diverse applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions and as a probe for biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide involves its ability to interact with various molecular targets. The phosphonium center can form strong ionic interactions with negatively charged species, while the phenyl groups provide hydrophobic interactions. These properties make it effective in catalysis and as a reagent in organic synthesis.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common reagent in organic synthesis, known for its use in the Wittig reaction.
Tetraphenylphosphonium bromide: Another quaternary phosphonium salt with similar applications.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine, used as a ligand in coordination chemistry.
Uniqueness
Phosphonium, triphenyl[11-(phenylmethoxy)undecyl]-, bromide is unique due to its long alkyl chain with a phenylmethoxy group, which imparts distinct physical and chemical properties. This structure enhances its solubility in organic solvents and its ability to interact with various substrates, making it a versatile reagent in organic synthesis and catalysis.
特性
CAS番号 |
812652-88-3 |
|---|---|
分子式 |
C36H44BrOP |
分子量 |
603.6 g/mol |
IUPAC名 |
triphenyl(11-phenylmethoxyundecyl)phosphanium;bromide |
InChI |
InChI=1S/C36H44OP.BrH/c1(2-4-6-20-30-37-32-33-22-12-8-13-23-33)3-5-7-21-31-38(34-24-14-9-15-25-34,35-26-16-10-17-27-35)36-28-18-11-19-29-36;/h8-19,22-29H,1-7,20-21,30-32H2;1H/q+1;/p-1 |
InChIキー |
KPYHTMOORAIUFB-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


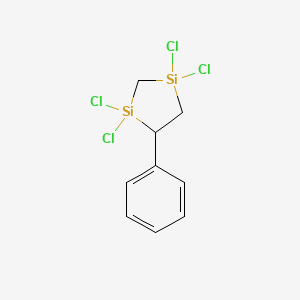
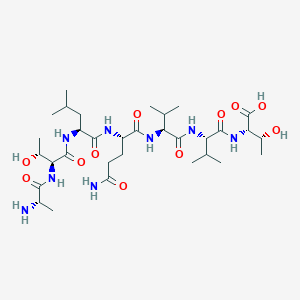
![4-[(Methanesulfonyl)oxy]-2-nitrobenzoic acid](/img/structure/B12536494.png)
![Formamide, N-[(1S)-1-methyl-2-propynyl]-](/img/structure/B12536502.png)
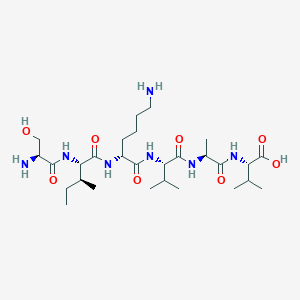
![2-[2-[2-[2-(4,4-Diethoxybutoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid](/img/structure/B12536512.png)

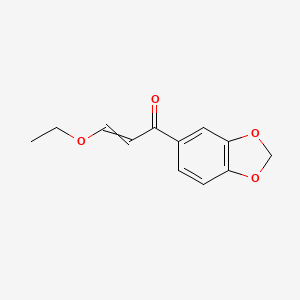

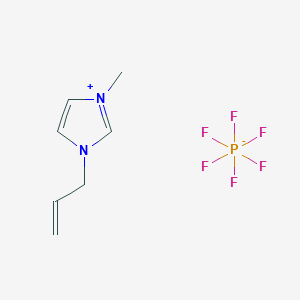
![(1S,2S,4R)-2-(Furan-2-yl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B12536534.png)
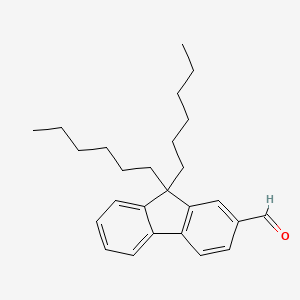
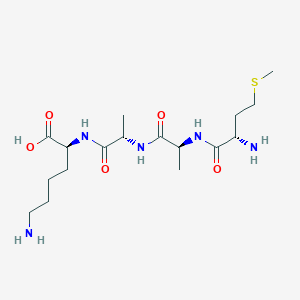
![N-[4-(2-Formylhydrazinyl)phenyl]-2-(heptylsulfanyl)acetamide](/img/structure/B12536552.png)
